ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the thienopyridine family. Thienopyridines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in the presence of trimethylamine to yield the corresponding pyridinethione . The final step involves the reaction of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target thienopyridine compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and modulate immune responses . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: Similar structure but with different substituents, leading to variations in biological activity.
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Contains an indole moiety instead of a thienopyridine, resulting in different chemical and biological properties.
Uniqueness
ETHYL 3-AMINO-6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thienopyridine core. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17-16(20)15-14(11-12(2)21-18(15)24-17)10-9-13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3/b10-9- |
InChI Key |
QPTCKAXYNNOEEB-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)/C=C\C3=CC=CC=C3)N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)C=CC3=CC=CC=C3)N |
Origin of Product |
United States |
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